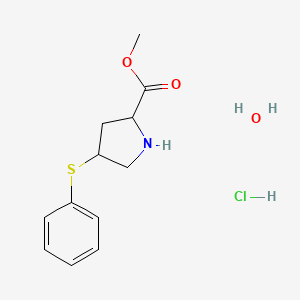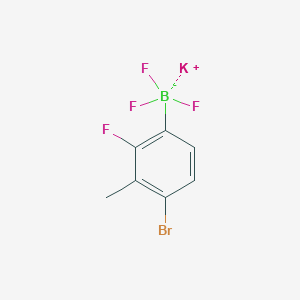
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate is a specialized organoboron compound. Organoboron compounds are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- and iodomethyltrifluoroborates with n-butyllithium (n-BuLi) in the presence of trialkyl borates, followed by treatment with potassium bifluoride (KHF2) . This method ensures the formation of the trifluoroborate salt with high yield and purity.
Industrial Production Methods
In industrial settings, the production of potassium trifluoroborates often involves large-scale reactions under controlled conditions to ensure consistency and quality. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki–Miyaura coupling reactions where it acts as a nucleophilic partner.
Oxidation Reactions: The compound is stable under oxidative conditions, making it suitable for reactions that require strong oxidizing agents.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like water or ethanol.
Oxidation: Can be performed using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound, which is formed by the coupling of the aryl group from the trifluoroborate with an aryl halide .
科学研究应用
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate has a wide range of applications in scientific research:
作用机制
The mechanism of action of potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate in chemical reactions involves the transfer of the aryl group to a metal catalyst, such as palladium, during the transmetalation step of the Suzuki–Miyaura coupling . This process facilitates the formation of a new carbon-carbon bond, which is crucial for the synthesis of complex organic molecules.
相似化合物的比较
Potassium (4-bromo-2-fluoro-3-methylphenyl)trifluoroborate is compared with other organoboron compounds, such as:
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
- Stability : Potassium trifluoroborates are more stable than their boronic acid and boronate ester counterparts .
- Reactivity : They offer higher reactivity under oxidative conditions, making them suitable for a broader range of reactions .
- Shelf-life : These compounds have an indefinite shelf-life, unlike many boronic acids and boronate esters, which can degrade over time .
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various fields of science and industry.
属性
IUPAC Name |
potassium;(4-bromo-2-fluoro-3-methylphenyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BBrF4.K/c1-4-6(9)3-2-5(7(4)10)8(11,12)13;/h2-3H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPVDMYWWQXFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=C(C=C1)Br)C)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BBrF4K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
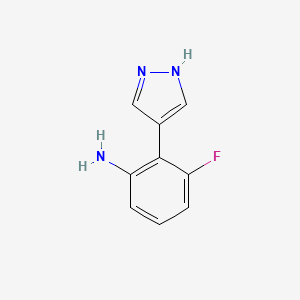
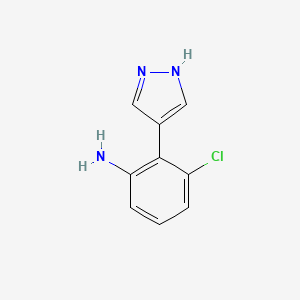
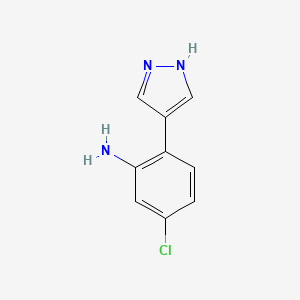
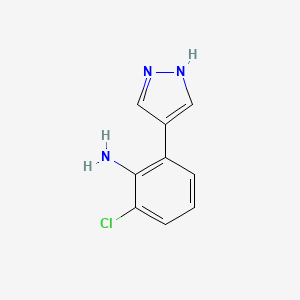

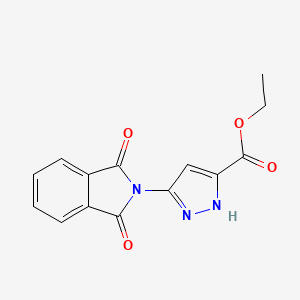
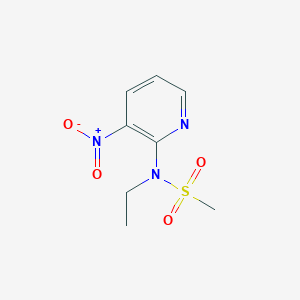
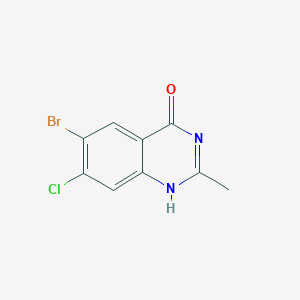
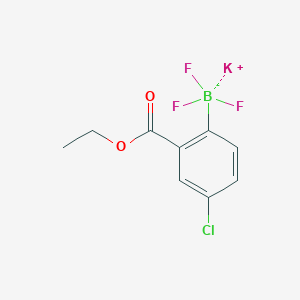
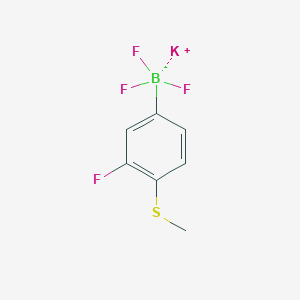
![1-amino-5-ethyl-N-propyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B8006346.png)
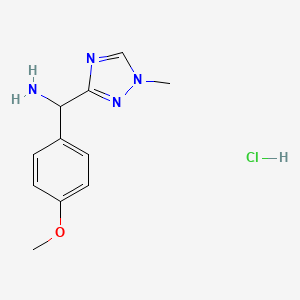
![(3Z)-3-[hydroxy-(pyridin-2-ylamino)methylidene]-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-one](/img/structure/B8006363.png)
